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Compound of Interest

Compound Name: Z-Sar-OH

Cat. No.: B554275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of

therapeutic agents, bridging the gap between the high specificity of peptides and the favorable

pharmacokinetic properties of small molecules. A key building block in the design and synthesis

of these sophisticated molecules is N-benzyloxycarbonyl-sarcosine, commonly known as Z-
Sar-OH. This N-protected derivative of sarcosine (N-methylglycine) offers unique structural and

functional advantages, including the introduction of conformational constraints and enhanced

proteolytic stability to the resulting peptidomimetic. This in-depth technical guide provides a

comprehensive overview of Z-Sar-OH, encompassing its synthesis, characterization, and

strategic incorporation into peptide chains, supported by detailed experimental protocols and

quantitative data.

Chemical and Physical Properties
Z-Sar-OH is a white to off-white solid that is soluble in many organic solvents. Its fundamental

properties are summarized in the table below.
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Property Value

Molecular Formula C₁₁H₁₃NO₄

Molecular Weight 223.23 g/mol

CAS Number 39608-31-6

Melting Point 58-59 °C

Boiling Point 385.6 ± 31.0 °C at 760 mmHg

Density 1.3 ± 0.1 g/cm³

Flash Point 187.0 ± 24.8 °C

Synthesis of Z-Sar-OH
The synthesis of Z-Sar-OH is most commonly achieved through the N-protection of sarcosine

using benzyl chloroformate (Cbz-Cl) under basic conditions. A representative experimental

protocol is detailed below.

Experimental Protocol: Synthesis of Z-Sar-OH from
Sarcosine
Materials:

Sarcosine

Sodium hydroxide (NaOH)

Benzyl chloroformate (Cbz-Cl)

Diethyl ether

Hydrochloric acid (HCl)

Ethyl acetate

Hexane
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolution and Cooling: Dissolve sarcosine in an aqueous solution of sodium hydroxide and

cool the mixture to 0-5 °C in an ice bath.

Protection Reaction: While maintaining the temperature below 5 °C and ensuring the pH

remains in the alkaline range, simultaneously add benzyl chloroformate and an additional

aliquot of aqueous sodium hydroxide dropwise to the stirred solution.

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture

to warm to room temperature and continue stirring for several hours. Monitor the reaction

progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture

with diethyl ether to remove any unreacted benzyl chloroformate.

Acidification and Extraction: Carefully acidify the aqueous layer to a pH of approximately 2

with dilute hydrochloric acid. This will precipitate the Z-Sar-OH product. Extract the product

into ethyl acetate.

Purification: Wash the combined organic layers with water and brine. Dry the organic layer

over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Crystallization: Purify the crude Z-Sar-OH by crystallization from a suitable solvent system,

such as ethyl acetate/hexane, to obtain the final product as a white solid.

Quantitative Data:

Synthesis Method Starting Material Reported Yield Reference

N-protection of

Sarcosine
Sarcosine High General Procedure

From Cbz-glycine Cbz-glycine 48% PrepChem

Characterization of Z-Sar-OH
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Accurate characterization of Z-Sar-OH is essential to confirm its identity and purity before its

use in peptide synthesis. The primary analytical techniques employed are Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data:
Technique Observed Signals

¹H NMR

Signals corresponding to the N-methyl protons,

the α-methylene protons, the benzylic

methylene protons, and the aromatic protons of

the Cbz group.

¹³C NMR

Resonances for the N-methyl carbon, the α-

methylene carbon, the benzylic methylene

carbon, the aromatic carbons, and the carbonyl

carbons of the carboxyl and carbamate groups.

IR (cm⁻¹)

Broad O-H stretch (carboxylic acid), C-H

stretches (aromatic and aliphatic), a strong C=O

stretch (carbamate), and a C=O stretch

(carboxylic acid).

MS (m/z)

Molecular ion peak corresponding to the mass

of Z-Sar-OH, along with characteristic

fragmentation patterns.

Note: Specific peak values can be found in spectral databases for N-benzyloxycarbonyl-

sarcosine.

Incorporation of Z-Sar-OH into Peptidomimetics
Z-Sar-OH is a versatile building block for both solid-phase peptide synthesis (SPPS) and

solution-phase peptide synthesis (SPPS). The N-methylated backbone introduced by sarcosine

can impart unique conformational properties and resistance to enzymatic degradation.

Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the incorporation of Z-Sar-OH onto a solid support.
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Washing
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Purification
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Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials:

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

Z-Sar-OH
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Coupling reagent (e.g., HBTU, HATU, DIC)[1]

Base (e.g., DIEA, NMM)

Anhydrous N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

20% Piperidine in DMF

Procedure:

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal

Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

Activation and Coupling: In a separate vessel, dissolve Z-Sar-OH (2-3 equivalents), a

coupling reagent (e.g., HBTU, 2-3 equivalents), and a base (e.g., DIEA, 4-6 equivalents) in

DMF. Add this activation solution to the deprotected resin.

Reaction and Monitoring: Agitate the reaction vessel for 1-2 hours at room temperature.

Monitor the coupling reaction for completion using a qualitative method such as the Kaiser

test. A negative test indicates the absence of free primary amines.

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to

remove excess reagents and byproducts.

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino

acids in the desired sequence.

Solution-Phase Peptide Synthesis
Z-Sar-OH is also well-suited for solution-phase synthesis, particularly for the preparation of di-

or tri-peptides which can then be used as building blocks for larger molecules.

Materials:
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Z-Sar-OH

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

Coupling reagent (e.g., EDC·HCl, DCC)

1-Hydroxybenzotriazole (HOBt)

Base (e.g., DIPEA, NMM)

Anhydrous DCM or DMF

Procedure:

Activation: Dissolve Z-Sar-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM

or DMF. Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., EDC·HCl,

1.1 equivalents) and stir for 30 minutes at 0 °C.

Coupling: To the activated solution, add the amino acid ester hydrochloride (1.1 equivalents)

and the base (1.1 equivalents). Allow the reaction mixture to warm to room temperature and

stir overnight.

Work-up: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with

DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude protected dipeptide. The product can be purified by

column chromatography or crystallization.

Quantitative Data on Coupling Efficiency:

The coupling efficiency of Z-protected amino acids is generally high, often exceeding 98-99%

with appropriate coupling reagents and conditions.[2] The choice of coupling reagent and base

can significantly impact the efficiency and the extent of side reactions, such as racemization.
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Coupling Reagent Base
Expected Coupling
Efficiency

HBTU/HOBt DIEA >98%[2]

HATU DIEA High

DIC/HOBt - High (low racemization)

Deprotection of the Z-Group
The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation, a mild and

efficient method that is orthogonal to many other protecting groups used in peptide synthesis.

[3]

Materials:

Z-protected peptide

10% Palladium on carbon (Pd/C)

Methanol (MeOH) or Ethanol (EtOH)

Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

Procedure:

Reaction Setup: Dissolve the Z-protected peptide in methanol or ethanol in a flask. Add 10%

Pd/C catalyst (typically 10-20% by weight of the peptide).

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir vigorously

at room temperature.

Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed.

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C

catalyst.

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
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Application in Modulating Biological Signaling
Pathways
The incorporation of sarcosine into peptidomimetics can influence their biological activity. For

instance, sarcosine metabolism has been implicated in the progression of prostate cancer

through its interaction with the androgen signaling pathway.[4]

Sarcosine and Androgen Signaling in Prostate Cancer

Androgen Receptor Signaling

Sarcosine Metabolism

Androgens Androgen Receptor (AR)activates ERG (oncogene)regulates

GNMT
regulates expression

SARDH

regulates expression

Sarcosinecatalyzes formation

Glycine

catalyzes degradation

methylation

demethylation

Prostate Cancer
Cell Invasion

promotes

Click to download full resolution via product page

Caption: Role of sarcosine in androgen signaling and prostate cancer.[4]

This pathway highlights how the levels of sarcosine, regulated by the enzymes GNMT and

SARDH under the control of the androgen receptor and the oncogene ERG, can contribute to

the invasive phenotype of prostate cancer cells.[4] Peptidomimetics containing sarcosine

derivatives could potentially be designed to interfere with these processes, offering novel

therapeutic strategies.

Conclusion
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Z-Sar-OH is a valuable and versatile building block for the synthesis of peptidomimetics. Its

unique N-methylated structure provides a means to introduce conformational rigidity and

enhanced stability, properties that are highly desirable in the development of new therapeutics.

The synthetic and purification protocols detailed in this guide, along with the characterization

data and an understanding of its potential role in modulating biological pathways, provide a

solid foundation for researchers and drug development professionals to effectively utilize Z-
Sar-OH in their peptidomimetic design and discovery efforts. The continued exploration of

sarcosine-containing peptidomimetics holds significant promise for the development of novel

drugs targeting a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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